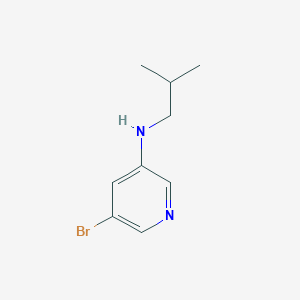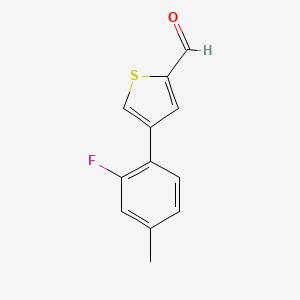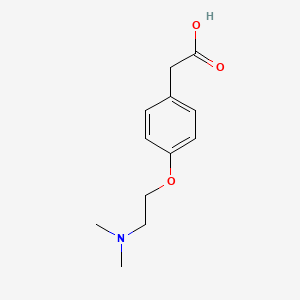![molecular formula C25H30N8O2 B12074633 8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3R)-3-アミノピペリジン-1-イル]-3-メチル-1-[(4-メチルキナゾリン-2-イル)メチル]-7-(4,4,4-トリデウテリオ(413C)ブト-2-イニル)-4,5-ジヒドロプリン-2,6-ジオンは、医薬品化学において潜在的な応用を持つ複雑な有機化合物です。この化合物は、ピペリジン環、キナゾリン部分、およびプリンコアを含む独自の構造を特徴とし、さまざまな科学的研究の対象となっています。
準備方法
合成ルートと反応条件
この化合物の合成は、通常、コアプリン構造の調製から始まる複数のステップを伴います。このプロセスには以下が含まれる場合があります。
プリンコアの形成: これは、適切な前駆体を含む一連の縮合反応によって達成できます。
キナゾリン部分の付加: このステップは、キナゾリン誘導体が導入される求核置換反応をしばしば伴います。
ピペリジン環の組み込み: ピペリジン環は、通常、還元的アミノ化または類似の反応によって添加されます。
トリデウテリオブト-2-イニル基の導入: このステップは、トリデウテリオ基の組み込みを保証するために、重水素化試薬を使用することを伴います。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成ルートの最適化を伴う可能性が高いです。これには以下が含まれます。
反応のスケールアップ: より大きな反応器を使用し、温度、圧力、溶媒の選択などの反応条件を最適化します。
精製: 結晶化、クロマトグラフィー、再結晶化などの技術を使用して、所望の純度を得ます。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: 求核置換反応または求電子置換反応が発生する可能性があり、特にキナゾリンとピペリジン部分で発生します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的水素化。
置換: ハロゲン化化合物、アミンまたはチオールなどの求核試薬、アルキルハライドなどの求電子試薬。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は重水素化アナログを生成する可能性があります。
科学研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造により、新しい合成経路と反応機構を探求できます。
生物学
生物学的研究では、この化合物は、生物活性分子との構造的類似性から、酵素相互作用と受容体結合を研究するためのプローブとして役立ちます。
医学
医学的には、この化合物は、治療剤としての可能性について調査できます。その構造的特徴は、特定の生物学的標的に作用する可能性を示唆しており、薬物開発の候補となっています。
産業
産業部門では、この化合物は、新素材の開発や、さまざまな化学プロセスにおける触媒として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピペリジンとキナゾリン部分は、生物学的巨大分子と相互作用することが知られており、特定の経路を阻害または活性化する可能性があります。トリデウテリオ基は、化合物の安定性とバイオアベイラビリティを高める可能性があります。
類似の化合物との比較
類似の化合物
リナグリプチン: ジペプチジルペプチダーゼ-4(DPP-4)阻害剤として使用される関連化合物。
キナゾリン誘導体: さまざまな治療用途で使用される類似のキナゾリン構造を持つ化合物。
プリンアナログ: 抗ウイルスおよび抗癌療法で使用されるプリンコアを持つ化合物。
独自性
この化合物の独自性は、ピペリジン環、キナゾリン部分、およびプリンコアの組み合わせ、およびトリデウテリオ基の組み込みにあります。この組み合わせは、他の化合物では一般的に見られず、さまざまな用途の独自の候補となっています。
類似化合物との比較
Similar Compounds
Linagliptin: A related compound used as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Quinazoline Derivatives: Compounds with similar quinazoline structures used in various therapeutic applications.
Purine Analogues: Compounds with purine cores used in antiviral and anticancer therapies.
Uniqueness
This compound’s uniqueness lies in its combination of a piperidine ring, a quinazoline moiety, and a purine core, along with the incorporation of a trideuterio group. This combination is not commonly found in other compounds, making it a unique candidate for various applications.
特性
分子式 |
C25H30N8O2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C25H30N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,21-22H,8-9,12-15,26H2,1-3H3/t17-,21?,22?/m1/s1/i1+1D3 |
InChIキー |
BTGFGXRESYKOCS-DUTLHGSLSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])C#CCN1C2C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
正規SMILES |
CC#CCN1C2C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)



![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)
